

Thermodynamic Profiling and Physicochemical Characterization of 2,3-Dimethylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2,3-Dimethylbenzophenone
CAS No.:	1322-78-7
Cat. No.:	B075470

[Get Quote](#)

Executive Summary

In the landscape of advanced organic synthesis and materials science, aromatic ketone derivatives play a pivotal role as photoinitiators and active pharmaceutical ingredient (API) intermediates. **2,3-Dimethylbenzophenone** (CAS: 13319-69-2) is a highly specialized asymmetric diaryl ketone [1]. Due to its unique steric profile and electronic distribution, it is heavily utilized in UV-curable resins, agrochemical formulations, and complex polymer cross-linking [2].

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic properties of **2,3-Dimethylbenzophenone**—specifically its melting and boiling points—and establishes self-validating experimental protocols for its thermal characterization.

Physicochemical Data & Structural Causality

Understanding the thermal behavior of **2,3-Dimethylbenzophenone** requires analyzing the interplay between its molecular weight, functional groups, and spatial geometry.

Quantitative Data Summary

The following table summarizes the validated physicochemical parameters of **2,3-Dimethylbenzophenone**:

Parameter	Value	Analytical Context / Causality
CAS Number	13319-69-2	Unique identifier for the 2,3-isomer [1].
Molecular Formula	C ₁₅ H ₁₄ O	Dictates baseline London dispersion forces.
Molecular Weight	210.27 g/mol	High mass contributes to elevated phase transition temperatures [2].
Appearance	White to off-white crystalline powder	Indicates a stable crystal lattice at standard ambient temperature and pressure (SATP) [2].
Boiling Point	322.2 °C (at 760 mmHg)	Driven by strong dipole-dipole interactions from the central carbonyl core [1].
Density	~1.05 g/cm ³	Reflects the packing efficiency of the asymmetric molecular structure [1].

The Mechanistic "Why": Thermodynamics of the 2,3-Substitution

The boiling point of a compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For **2,3-Dimethylbenzophenone**, the exceptionally high boiling point of 322.2 °C [1] is governed by two primary factors:

- **Carbonyl Dipole Moment:** The central C=O bond is highly polarized. The electronegative oxygen creates a permanent dipole, leading to strong intermolecular dipole-dipole attractions in the liquid phase. Overcoming these cohesive forces requires substantial thermal kinetic energy.
- **Steric Hindrance and Coplanarity:** The presence of methyl groups at the ortho (2-) and meta (3-) positions on one of the phenyl rings forces the molecule into a non-planar conformation to minimize steric clash with the unsubstituted phenyl ring. While this asymmetry slightly reduces the efficiency of π - π stacking in the solid state (making it a relatively low-melting crystalline powder [2] compared to highly symmetrical polyaromatics), the sheer molecular footprint (15 carbon atoms) ensures that van der Waals forces remain dominant, keeping the boiling point well above 300 °C.

Experimental Protocols: Thermal Characterization

To ensure scientific integrity and reproducibility, the thermal properties of **2,3-Dimethylbenzophenone** must be verified using self-validating analytical systems. Below are the field-proven methodologies for determining its phase transition points.

Protocol A: High-Precision Boiling Point Determination via TGA/DSC

Because **2,3-Dimethylbenzophenone** boils at 322.2 °C, traditional distillation setups are prone to inducing thermal degradation or oxidation. Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a controlled, self-validating environment.

- **Step 1: Atmosphere Control (Critical):** Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: Excluding oxygen prevents auto-oxidation of the methyl groups at temperatures exceeding 250 °C.
- **Step 2: Sample Preparation:** Accurately weigh 5.0 to 10.0 mg of the white crystalline powder [2] into an inert alumina (Al₂O₃) crucible. Do not use standard aluminum pans, as they may deform near 300 °C.
- **Step 3: Thermal Profiling:** Program the instrument to equilibrate at 25 °C, followed by a dynamic heating ramp of 10 °C/min up to 350 °C.

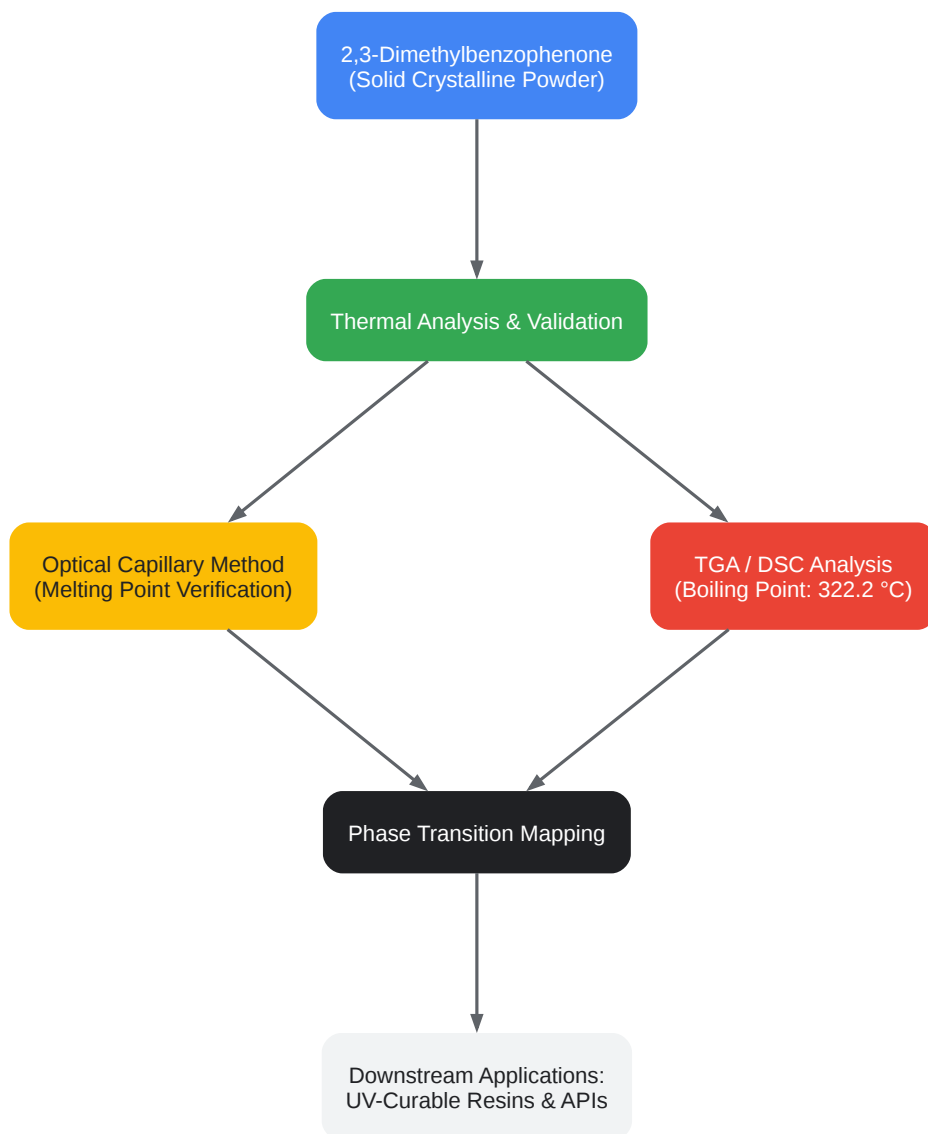
- Step 4: Data Interpretation: The boiling point is identified as the extrapolated onset temperature of the precipitous mass loss step on the TGA curve, which must perfectly align with a broad endothermic peak on the simultaneous DSC heat flow curve.

Protocol B: Melting Point Verification via Optical Transmittance

- Step 1: Pulverization: Grind the crystalline solid using an agate mortar. Causality: Uniform, fine particle size eliminates air pockets, ensuring uniform heat transfer and preventing artificially broad melting ranges.
- Step 2: Capillary Loading: Pack exactly 2-3 mm of the sample into a glass capillary tube. Tamp it down by dropping the tube through a hollow glass tube onto a hard surface.
- Step 3: Ramp Rate Optimization: Insert the capillary into an automated melting point apparatus. Set a rapid ramp (10 °C/min) until 15 °C below the expected melting point, then reduce the heating rate to exactly 1 °C/min. Causality: A slow final ramp allows the sample to maintain thermal equilibrium with the heating block, ensuring the recorded onset (meniscus formation) and clear point (complete liquefaction) are thermodynamically accurate.

Workflow Visualization

The following diagram illustrates the logical progression from raw material characterization to downstream application, highlighting the critical thermal validation steps.



[Click to download full resolution via product page](#)

Figure 1: Thermal characterization workflow and downstream application mapping for 2,3-DMBP.

Conclusion

The thermodynamic profile of **2,3-Dimethylbenzophenone** is a direct consequence of its molecular architecture. Its high boiling point (322.2 °C) reflects the strong dipole interactions of the benzophenone core, while its solid crystalline state at room temperature underscores the stability of its lattice, despite the steric hindrance introduced by the asymmetric 2,3-dimethyl substitution. By employing rigorous, inert-atmosphere thermal analysis, researchers can confidently validate this compound for high-performance applications in polymer chemistry and drug development.

References

- BOC Sciences.CAS 13319-69-2 (**2,3-dimethylbenzophenone**) - Boiling Point and Density Data.
- ChemicalCell / ChemicalRoot.**2,3-Dimethylbenzophenone** CAS NO 13319-69-2 - Properties and Applications.
- To cite this document: BenchChem. [Thermodynamic Profiling and Physicochemical Characterization of 2,3-Dimethylbenzophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075470/docs#thermodynamic-profiling-and-physicochemical-characterization-of-2-3-dimethylbenzophenone-a-technical-guide\]](https://www.benchchem.com/product/b075470/docs#thermodynamic-profiling-and-physicochemical-characterization-of-2-3-dimethylbenzophenone-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)